N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride
Description
N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride (referred to as Protonitazene hydrochloride), is a synthetic opioid belonging to the nitazene class. Its molecular formula is C23H30ClN4O3 (monohydrochloride form), with a molecular weight of 464.97 g/mol (calculated). Structurally, it features a benzimidazole core substituted with a nitro group at position 5, a diethylaminoethyl chain at position 1, and a 4-propoxybenzyl group at position 2 .
Properties
IUPAC Name |
N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3.ClH/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3;/h7-12,17H,4-6,13-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFAZCCRNXARMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342657 | |
| Record name | Protonitazene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119276-01-6 | |
| Record name | Protonitazene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119276016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protonitazene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protonitazene hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7BW6G9YJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Protonitazene (hydrochloride) involves several steps. The key synthetic route includes the following steps:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Nitration: The benzimidazole core is then nitrated to introduce the nitro group.
Alkylation: The nitrated benzimidazole is alkylated with a suitable alkyl halide to introduce the propoxyphenyl group.
Reduction: The nitro group is reduced to an amine.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Core Reaction Pathways
Protonitazene’s chemical reactions are dominated by its benzimidazole core, nitro group, and propoxyphenyl substituent. Key pathways include:
Nitro Group Reduction
The nitro group at the 5-position of the benzimidazole ring undergoes reduction to form an amine derivative. This reaction is typically mediated by catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like SnCl₂ in acidic conditions .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Reduction of -NO₂ to -NH₂ | H₂, Pd-C, EtOH, 25°C, 4 hr | 5-Amino-benzimidazole derivative |
This reduction is pivotal in metabolic pathways, where hepatic enzymes (e.g., CYP450 isoforms) convert the nitro group to reactive intermediates .
Alkylation and Substitution Reactions
The propoxyphenylmethyl side chain participates in alkylation and nucleophilic substitution. For example:
-
Alkylation : Reactivity at the benzyl position allows substitution with electrophiles (e.g., alkyl halides) under basic conditions .
-
Demethylation : The propoxy group can undergo oxidative O-dealkylation via cytochrome P450 enzymes, yielding phenolic derivatives .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| O-Dealkylation of propoxy | CYP3A4, NADPH | 4-Hydroxyphenyl derivative |
Hydrolysis of the Benzimidazole Core
Under strongly acidic or basic conditions, the benzimidazole ring undergoes hydrolysis. For instance, refluxing with HCl (6M) cleaves the ring to form diamino derivatives .
Synthetic Routes and Byproducts
Protonitazene hydrochloride is synthesized via a multi-step process:
Key Synthetic Steps
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Formation of Benzimidazole Core :
-
Nitration :
-
N-Alkylation :
-
Salt Formation :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | 0–5°C, 2 hr | 78% |
| Alkylation | Diethylaminoethyl chloride, K₂CO₃ | DMF, 80°C, 6 hr | 65% |
Stability and Degradation
Protonitazene hydrochloride degrades under UV light or elevated temperatures, forming:
| Condition | Degradation Product | Mechanism |
|---|---|---|
| UV light (254 nm) | N-Oxide derivative | Photooxidation |
| Heat (100°C, 24 hr) | Denitroso compound | Thermal decomposition |
Metabolic Transformations
In vitro studies highlight cytochrome P450-mediated metabolism :
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Primary Pathway : CYP3A4-mediated O-dealkylation and nitro reduction.
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Secondary Pathway : CYP2D6-driven N-deethylation.
| Enzyme | Reaction | Metabolite |
|---|---|---|
| CYP3A4 | O-Dealkylation | 4-Hydroxyphenyl analog |
| CYP2D6 | N-Deethylation | Monoethyl derivative |
Comparative Reactivity of Analogues
Structural analogs like isotonitazene and metonitazene exhibit similar reactivity but differ in substituent effects :
Critical Reaction Data
Scientific Research Applications
Protonitazene (hydrochloride) has several scientific research applications:
Biology: It is studied for its potent opioid effects and its interaction with opioid receptors.
Medicine: Although not used clinically, it is researched for its potential analgesic effects.
Industry: It is used in forensic toxicology for the detection of novel synthetic opioids in biological samples.
Mechanism of Action
Protonitazene (hydrochloride) exerts its effects by acting as an agonist at the mu-opioid receptor. This interaction leads to the activation of the receptor and subsequent inhibition of neurotransmitter release, resulting in analgesic and sedative effects . The molecular targets involved include the mu-opioid receptor and associated signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitazenes are a family of synthetic opioids characterized by a benzimidazole backbone with variable substituents. Below is a detailed comparison of Protonitazene with its structural analogs:
Structural Analogs
Etonitazene Hydrochloride Substituents: Ethoxy group (4-ethoxybenzyl) at position 2. Molecular Formula: C22H28ClN4O3. Molecular Weight: 432.7 g/mol . Etonitazene is historically noted for extreme potency (~200× morphine) .
Chloro Analog (2-(4-Chlorobenzyl) Derivative)
- Substituents : Chloro group (4-chlorobenzyl) at position 2.
- Molecular Formula : C21H25Cl2N4O2.
- Molecular Weight : 428.36 g/mol (calculated).
- Key Differences : Replacement of the alkoxy group with chloro reduces hydrogen-bonding capacity, likely diminishing opioid receptor affinity .
Isotonitazene
- Substituents : Isobutoxy group (4-isobutoxybenzyl) at position 2.
- Key Differences : The bulkier isobutoxy chain enhances lipophilicity, prolonging metabolic half-life compared to Protonitazene .
Pharmacological and Functional Comparisons
*LogP values estimated based on substituent properties.
Research Findings
- Potency Trends : Alkoxy chain length correlates with potency in nitazenes. Ethoxy (Etonitazene) provides peak potency, while propoxy (Protonitazene) balances lipophilicity and receptor activation .
- Metabolism : Longer alkoxy chains (e.g., propoxy) slow hepatic degradation, increasing duration of action compared to ethoxy derivatives .
- Receptor Binding : Nitro and benzyl substituents are critical for µ-opioid receptor agonism. Chloro substitution reduces efficacy, as seen in the chloro analog .
Biological Activity
N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, commonly referred to as protonitazene, is a synthetic opioid that has garnered attention due to its potent analgesic properties and potential for abuse. This compound belongs to the nitazene class of synthetic opioids, which are structurally similar to traditional opioids but exhibit significantly enhanced potency and efficacy at the μ-opioid receptors.
- IUPAC Name : N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine
- Molecular Formula : C23H30N4O3
- Molecular Weight : 410.51 g/mol
- Melting Point : 115–116 °C (as hydrochloride salt) .
Protonitazene acts primarily as a full agonist at μ-opioid receptors, similar to morphine and fentanyl. Its binding affinity is considerably higher than that of traditional opioids, leading to increased analgesic effects. Studies indicate that protonitazene's potency in activating μ-opioid receptors is greater than that of fentanyl and hydromorphone, with a reported efficacy (Emax) significantly exceeding that of these established opioids .
Pharmacodynamics
Research indicates that protonitazene can induce significant analgesia in animal models. In pharmacological studies, it demonstrated:
- Potency (EC50) : Protonitazene showed an EC50 value indicating its effective concentration for receptor activation is lower than that for morphine.
- Efficacy : The maximum effect of protonitazene was found to be substantially higher than morphine, suggesting a strong potential for pain relief .
Biological Activity Summary
| Parameter | Protonitazene | Comparison (Fentanyl) |
|---|---|---|
| Receptor Type | μ-opioid receptor | μ-opioid receptor |
| Potency (EC50) | Higher than fentanyl | Reference |
| Efficacy (Emax) | Significantly greater | Reference |
| Analgesic Effect | Strong in animal models | Established opioid |
Case Studies and Clinical Observations
Although protonitazene has not been formally studied in clinical settings, its emergence on the illicit drug market has raised significant concerns. Reports indicate:
- Abuse Potential : Protonitazene exhibits abuse potential similar to other potent opioids like fentanyl and morphine. Users have reported effects including sedation and euphoria .
- Toxicity and Overdose : Fatalities associated with protonitazene use have been documented, often in conjunction with other substances. Its potency raises the risk of overdose, particularly when combined with depressants .
Q & A
Q. How can researchers design stability-indicating assays for this compound under varying storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
